Home > Products > Screening Compounds P129818 > 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid
1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid - 1144470-64-3

1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid

Catalog Number: EVT-2982705
CAS Number: 1144470-64-3
Molecular Formula: C11H13N5O2
Molecular Weight: 247.258
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Based on the provided literature, there is no mention of 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid. The papers primarily focus on various derivatives of [, , ]triazolo[4,3-b]pyridazine with diverse substitutions and their applications in different fields.

Physical and Chemical Properties Analysis
  • Anticancer Agents: Several studies have focused on synthesizing and evaluating [, , ]triazolo[4,3-b]pyridazine derivatives as potential anticancer agents. [] These compounds exhibit activity against various cancer cell lines, including liver, lung, and breast cancer cells. []

  • Antimicrobial Agents: Research has explored the antimicrobial potential of [, , ]triazolo[4,3-b]pyridazine derivatives. [, , ] These compounds display activity against various bacterial and fungal strains, making them promising candidates for developing novel antimicrobial therapies. [, , ]

  • c-Met Kinase Inhibitors: Studies have identified [, , ]triazolo[4,3-b]pyridazine derivatives as potent and selective inhibitors of the c-Met kinase, a promising target for cancer therapy. [, ] These inhibitors exhibit high binding affinity to the kinase and demonstrate efficacy in inhibiting tumor growth in preclinical models. [, ]

  • Bromodomain and Extraterminal (BET) Inhibitors: Researchers have developed bivalent BET inhibitors incorporating the [, , ]triazolo[4,3-b]pyridazine scaffold. [] These inhibitors display enhanced potency by simultaneously targeting multiple bromodomains, leading to effective c-Myc downregulation and tumor growth inhibition. []

  • Structure-Activity Relationship Studies: Investigating the impact of different substituents on the [, , ]triazolo[4,3-b]pyridazine core and the piperidine-3-carboxylic acid moiety could lead to the development of more potent and selective analogs.

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

  • Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal inhibitor. It exhibits excellent pharmacokinetic properties and has demonstrated high potency in both in vitro and in vivo studies, effectively downregulating c-Myc and inhibiting tumor growth in xenograft models. []
  • Relevance: AZD5153 shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid. Both compounds also feature a piperidine ring directly attached to the triazolopyridazine core. The key difference lies in the substitution pattern on the piperidine ring and the presence of an extended linker and a second pharmacophore in AZD5153, contributing to its bivalent binding mechanism.

2-(([1,2,4]triazolo[4,3-b]- pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives

  • Compound Description: These derivatives were synthesized by replacing the benzamidine moiety in a series of N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides with a [, , ]triazolo[4,3b]pyridazine-6-yl group. While they lost the thrombin inhibitory and fibrinogen receptor antagonistic activities of the parent benzamidine compounds, their ester forms (R = Et) demonstrated antiproliferative activity against endothelial and tumor cells. []
  • Relevance: Although structurally distinct from 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid, this series highlights the use of the [, , ]triazolo[4,3-b]pyridazine scaffold in developing compounds with antiproliferative activity, suggesting a potential shared target or mechanism of action.

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

  • Compound Description: PF-04254644 is a highly selective c-Met kinase inhibitor. Despite its promising in vitro profile, preclinical evaluation revealed it to be a pan-phosphodiesterase (PDE) inhibitor, leading to adverse cardiotoxic effects in rats. []
  • Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine core with 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid. Although the substitution pattern on the triazolopyridazine core differs, the presence of the same core structure highlights its potential as a pharmacophore for kinase inhibition.

Properties

CAS Number

1144470-64-3

Product Name

1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid

IUPAC Name

1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid

Molecular Formula

C11H13N5O2

Molecular Weight

247.258

InChI

InChI=1S/C11H13N5O2/c17-11(18)8-2-1-5-15(6-8)10-4-3-9-13-12-7-16(9)14-10/h3-4,7-8H,1-2,5-6H2,(H,17,18)

InChI Key

AELKBWLRPJVYAT-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.